molecular formula C37H41NO5Si B13897631 Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate

Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate

Cat. No.: B13897631
M. Wt: 607.8 g/mol
InChI Key: WNAMOBFMCLSFSN-AFPLUKJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl(diphenyl)silyl group, and a methoxycarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the tert-butyl(diphenyl)silyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness

Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C37H41NO5Si

Molecular Weight

607.8 g/mol

IUPAC Name

benzyl (2R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C37H41NO5Si/c1-37(2,3)44(32-16-10-6-11-17-32,33-18-12-7-13-19-33)43-31-24-25-38(36(40)42-27-28-14-8-5-9-15-28)34(26-31)29-20-22-30(23-21-29)35(39)41-4/h5-23,31,34H,24-27H2,1-4H3/t31-,34+/m0/s1

InChI Key

WNAMOBFMCLSFSN-AFPLUKJUSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CCN([C@H](C3)C4=CC=C(C=C4)C(=O)OC)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(C(C3)C4=CC=C(C=C4)C(=O)OC)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.